LGB-321 HCl
Description
LGB-321 HCl is a potent, ATP-competitive small molecule inhibitor targeting all three isoforms of PIM kinases (PIM1, PIM2, and PIM3), making it a pan-PIM kinase inhibitor . It demonstrates selective activity against PIM2-dependent cell lines, a notable distinction from earlier inhibitors, and inhibits proliferation in hematologic malignancies, including multiple myeloma, acute myeloid leukemia (AML), and B-cell non-Hodgkin lymphoma . Preclinical studies highlight its oral bioavailability, efficacy in tumor xenograft models, and favorable tolerability in mice within therapeutic exposure ranges .
Properties
CAS No. |
1210416-93-5 |
|---|---|
Molecular Formula |
C23H24Cl2F3N5O2 |
Molecular Weight |
530.37 |
IUPAC Name |
N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride |
InChI |
InChI=1S/C23H22F3N5O2.2ClH/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25;;/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33);2*1H/t12-,16+,22+;;/m0../s1 |
InChI Key |
HFXMCBQUOIAWAM-OXKSASGCSA-N |
SMILES |
O=C(NC1=C(N2C[C@@H](N)[C@H](O)[C@@H](C)C2)C=CN=C1)C3=NC(C4=C(F)C=CC=C4F)=C(F)C=C3.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LGB321; LGB-321; LGB 321; LGB321 HCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula : C₂₃H₂₄Cl₂F₃N₅O₂ (as per ) or C₂₃H₂₃ClF₃N₅O₂ (as per ) .
- Molecular Weight : 530.3732 g/mol () or 493.9 g/mol () .
- CAS Number: 1210416-93-5 () or 1469925-36-7 () . Note: Discrepancies in molecular data may arise from differences in salt forms (e.g., hydrochloride vs. free base) or reporting errors. Further verification is recommended for precise applications.
Comparison with Similar PIM Kinase Inhibitors
(Z)-SMI-4a
AZD1208
- Target : Pan-PIM kinase inhibitor .
- Selectivity : Broad activity against all PIM isoforms, similar to LGB-321 HCl .
- Applications : Demonstrated antitumor activity in preclinical models, though in vivo pharmacokinetic data are less detailed compared to this compound .
- Advantage: Potential for combinatorial therapies due to pan-PIM inhibition.
This compound
- Target : Pan-PIM kinase inhibitor with ATP-competitive binding .
- Selectivity : Unique efficacy in PIM2-dependent models, a challenging target due to its intracellular environment .
- Applications : Broad-spectrum activity in hematologic malignancies and oral administration feasibility .
- Advantage: Superior in vivo tolerability and tumor regression in xenograft models compared to peers .
Comparative Data Table
| Compound | Target | Selectivity | Molecular Weight (g/mol) | CAS Number | Administration | Key Advantage |
|---|---|---|---|---|---|---|
| This compound | Pan-PIM kinases | PIM1/2/3 | 530.37 / 493.9* | 1210416-93-5† | Oral | PIM2 efficacy, oral bioavailability |
| (Z)-SMI-4a | PIM2, mTORC1 | PIM2-specific | N/A | N/A | N/A | Dual pathway inhibition |
| AZD1208 | Pan-PIM kinases | PIM1/2/3 | N/A | 1204144-28-4 | N/A | Broad antitumor potential |
*Discrepancy noted between and . †Conflicting CAS numbers reported .
Research Findings and Clinical Implications
- This compound outperforms peers in PIM2-dependent contexts, a critical factor in resistant hematologic cancers .
- Molecular Data Variations: The conflicting molecular formulas and CAS numbers for this compound ( vs. 3) suggest possible differences in salt forms (e.g., hydrochloride vs. free base) or supplier-specific nomenclature . Users must verify specifications for experimental reproducibility.
Q & A
Q. How can researchers validate the selectivity of LGB-321 HCl for PIM kinases in vitro?
To confirm selectivity, perform in vitro kinase inhibition assays against a panel of recombinant kinases, including PIM1, PIM2, PIM3, and off-target kinases (e.g., Akt, PKC). Use ATP-concentration-dependent assays to assess competitive inhibition. Validate results with siRNA knockdown of PIM isoforms in cell lines (e.g., HeLa or hematopoietic cancer cells) and monitor downstream phosphorylation targets via Western blot (e.g., phosphorylation of BAD or 4E-BP1) . For quantitative analysis, calculate IC50 values and compare inhibition profiles across kinases to identify selectivity windows .
Q. What experimental design considerations are critical for evaluating this compound’s efficacy in hematologic malignancy cell lines?
Use a panel of cell lines representing diverse blood cancers (e.g., multiple myeloma, AML, CML) to account for heterogeneity in PIM kinase dependency. Include dose-response curves (1–1000 nM) with 72-hour viability assays (e.g., MTT or ATP-luminescence). Normalize data to baseline ATP levels and incorporate positive controls (e.g., pan-kinase inhibitors) and negative controls (DMSO vehicle). For mechanistic studies, pair proliferation assays with flow cytometry to assess cell-cycle arrest (e.g., G1 phase accumulation) .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
Characterize compound purity via HPLC (>95%) and NMR spectroscopy. Use standardized protocols for reconstitution (e.g., DMSO stock solutions stored at -80°C with limited freeze-thaw cycles). Validate activity consistency across batches using a reference cell line (e.g., PIM2-dependent MM.1S cells) and compare EC50 values .
Advanced Research Questions
Q. What methodologies optimize the pharmacokinetic (PK) profiling of this compound in murine xenograft models?
Conduct oral bioavailability studies with single-dose administration (10–50 mg/kg) and collect plasma/tumor samples at 0.5, 2, 6, 12, and 24 hours. Quantify compound levels via LC-MS/MS and calculate AUC, Cmax, and Tmax. To assess tumor penetration, compare plasma and intratumoral concentrations. Pair PK data with PD markers (e.g., PIM substrate phosphorylation in tumor lysates) to establish exposure-response relationships .
Q. How can optical tweezers be applied to study this compound’s effects on single-cell interactions in immune contexts?
Use optical trapping to measure force dynamics between immune cells (e.g., dendritic cells and T-cells) pre- and post-treatment with this compound. Calibrate laser power to apply 0.1–100 pN forces and track interaction durations. Compare untreated vs. treated cells to evaluate changes in antigen-specific binding strength. Validate findings with flow cytometry for activation markers (e.g., CD69/CD25) .
Q. How do contradictory findings about this compound’s immunomodulatory effects arise, and how can they be resolved?
Discrepancies may stem from differences in cell models (e.g., primary vs. immortalized cells) or pathogen context (e.g., wild-type vs. attenuated viruses). To resolve, replicate experiments using standardized conditions (e.g., matched cell lines and viral strains). Employ dual-luciferase reporters to dissect PIM kinase signaling crosstalk with immune pathways (e.g., IFN-γ or TLR cascades). Use CRISPR-Cas9 to generate PIM1/2/3 knockout models for isoform-specific validation .
Q. What strategies mitigate off-target effects when combining this compound with other kinase inhibitors?
Perform synergy screens (e.g., Chou-Talalay method) to identify additive vs. antagonistic interactions. Prioritize inhibitors with non-overlapping targets (e.g., mTOR or BTK inhibitors). Use phosphoproteomics to map signaling network perturbations and RNA-seq to assess transcriptomic off-target effects. Validate hits with isoform-selective inhibitors or genetic knockdown .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data from this compound experiments?
Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R). Report IC50 values with 95% confidence intervals. For high-throughput screens, apply Z-score normalization or B-score correction to minimize plate-based variability. Include replicates (n ≥ 3) and use ANOVA with post-hoc tests for multi-group comparisons .
Q. How can researchers ensure reproducibility in in vivo efficacy studies of this compound?
Standardize animal models (e.g., NSG mice with identical tumor inoculation protocols). Document compound formulation (vehicle, pH, storage conditions) and administer treatments at consistent circadian times. Share raw data (e.g., tumor volumes, body weights) and analysis scripts via repositories like Zenodo. Adhere to ARRIVE guidelines for preclinical reporting .
Emerging Techniques
Q. What role do endocytic recycling pathways play in this compound resistance, and how can this be studied?
EHD1-4 proteins regulate recycling of membrane receptors (e.g., transferrin). Use live-cell imaging (e.g., Rab11-GFP/EHD1-DsRed co-transfection) to track receptor trafficking in resistant vs. sensitive cells. Combine with siRNA knockdown of EHD isoforms to identify compensatory pathways. Correlate findings with RNA-seq data to pinpoint resistance-associated transporters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
